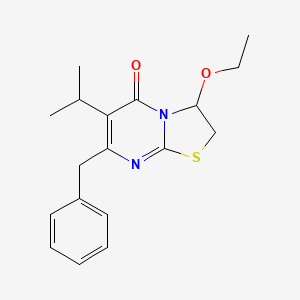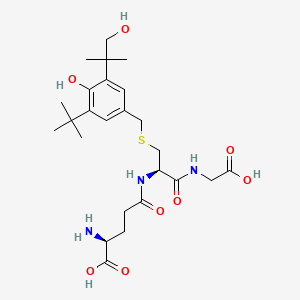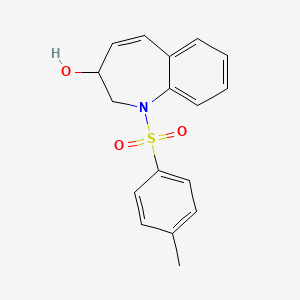
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a sulfonyl group attached to a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol typically involves the following steps:
-
Formation of the Benzazepine Core: : The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylamine and a suitable carbonyl compound. This reaction often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired bicyclic structure.
-
Introduction of the Sulfonyl Group: : The sulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the benzazepine core with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced benzazepine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the azepine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced benzazepine derivatives.
Substitution: Substituted benzazepine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound in drug discovery efforts.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-4(1H)-quinolinone: This compound shares a similar sulfonyl group but has a quinolinone core instead of a benzazepine core.
1-((4-Methylphenyl)sulfonyl)pyridinium: This compound contains a sulfonyl group attached to a pyridinium ring.
Uniqueness
1-((4-Methylphenyl)sulfonyl)-2,3-dihydro-1H-1-benzazepin-3-ol is unique due to its benzazepine core, which imparts distinct chemical and biological properties. The presence of the sulfonyl group further enhances its reactivity and potential applications. Compared to similar compounds, it offers a different set of interactions and effects, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
19673-36-0 |
|---|---|
Fórmula molecular |
C17H17NO3S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2,3-dihydro-1-benzazepin-3-ol |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11,15,19H,12H2,1H3 |
Clave InChI |
ZDJUZNSLJATCAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
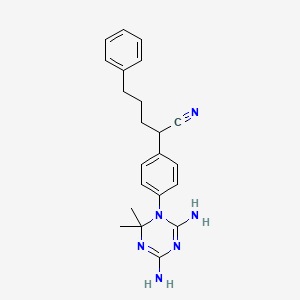
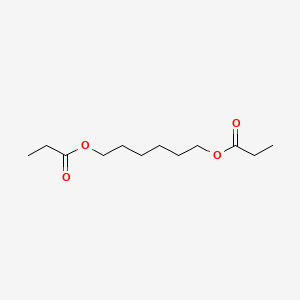
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
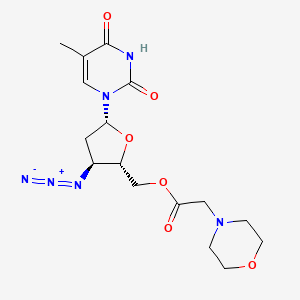
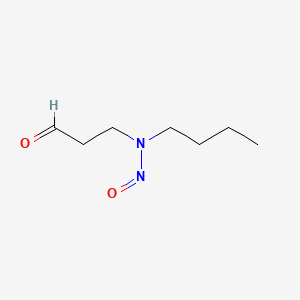
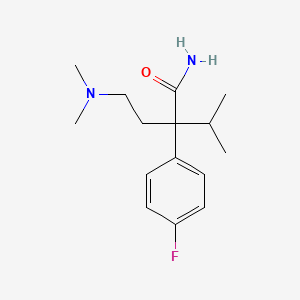
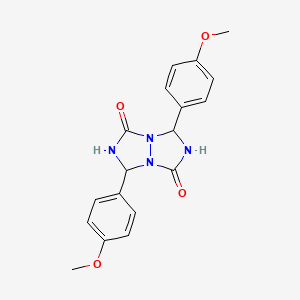
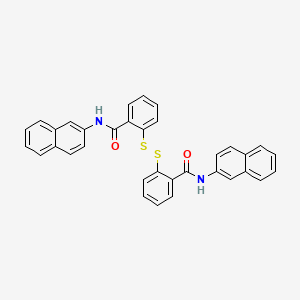
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

